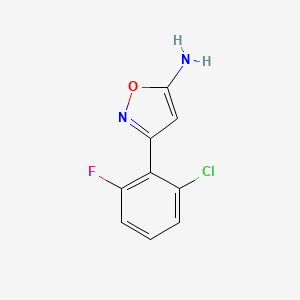

3-(2-Chloro-6-fluorophenyl)isoxazol-5-amine

Descripción

Propiedades

Fórmula molecular |

C9H6ClFN2O |

|---|---|

Peso molecular |

212.61 g/mol |

Nombre IUPAC |

3-(2-chloro-6-fluorophenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C9H6ClFN2O/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,12H2 |

Clave InChI |

FTEKMGCHYNAGJG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)Cl)C2=NOC(=C2)N)F |

Origen del producto |

United States |

Métodos De Preparación

Formation of the Isoxazole Ring via 1,3-Dipolar Cycloaddition

A classical approach to isoxazole synthesis involves 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes.

- The nitrile oxide intermediate is generated from an oxime derivative, often prepared by reacting an aryl aldehyde with hydroxylamine hydrochloride.

- The nitrile oxide then undergoes cycloaddition with an alkyne bearing the desired substituents to form the isoxazole ring.

- Metal-free conditions and microwave irradiation have been reported to enhance reaction efficiency and reduce reaction times.

- Catalysts such as 18-crown-6 and bases like potassium carbonate are used to promote the cycloaddition.

- Typical solvents include tert-butyl alcohol or anhydrous ethanol.

This method allows for the incorporation of various substituents, including the 2-chloro-6-fluorophenyl group, on the isoxazole ring.

Industrial Preparation Context and Related Compounds

3-(2-Chloro-6-fluorophenyl)isoxazol-5-amine is also an intermediate in the synthesis of pharmaceutical agents such as flucloxacillin sodium.

- The preparation of flucloxacillin involves acylation of 6-aminopenicillanic acid with 3-(2-chloro-6-fluorophenyl)-5-methyl isoxazole-4-carbonyl chloride.

- The carbonyl chloride intermediate is prepared as described above.

- The acylation reaction is conducted in aqueous acetone under controlled pH (7.0–9.0) and temperature (5–10°C).

- Post-reaction, acidification and extraction steps are performed, followed by salt formation using sodium isooctanoate to crystallize the product.

- This method emphasizes high yield, product quality, and process operability.

Data Table: Summary of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid |

| Key Intermediate | 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride |

| Chlorinating Agent | Bis(trichloromethyl) carbonate (triphosgene) |

| Catalyst | Tetramethylguanidine (organic amine catalyst) |

| Solvent | Chlorobenzene or tetrahydrofuran |

| Reaction Temperature | 0–120°C (typically 60–100°C) |

| Reaction Time | 1–20 hours (typically 3–8 hours) |

| Molar Ratios (acid:chlorinating agent:catalyst) | 1 : 0.33–3 : 0.01–0.8 |

| Amination Methods | Reduction, nucleophilic substitution, catalytic hydrogenation (general methods) |

| Industrial Application | Intermediate for flucloxacillin sodium synthesis |

| Acylation Conditions (industrial) | pH 7.0–9.0, 5–10°C, aqueous acetone solvent, followed by acidification and salt formation |

Comprehensive Research Findings

- The preparation of this compound relies heavily on the availability of the isoxazolecarbonyl chloride intermediate, which is synthesized efficiently using triphosgene and organic amine catalysts under controlled conditions.

- Metal-free synthetic routes and microwave-assisted cycloaddition reactions offer environmentally friendly and time-efficient alternatives for isoxazole ring formation, potentially applicable to this compound.

- The presence of electron-withdrawing chloro and fluoro substituents on the phenyl ring influences the reactivity and stability of intermediates, necessitating precise control of reaction parameters.

- Industrial synthesis protocols demonstrate scalability and robustness, particularly in the context of antibiotic production, underscoring the compound's pharmaceutical relevance.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) acts as a nucleophile in reactions with electrophilic agents:

Example: Urea Formation

In a documented synthesis, 3-(2-Chloro-6-fluorophenyl)isoxazol-5-amine reacts with triphosgene (bis(trichloromethyl) carbonate) in the presence of DIEA (N,N-diisopropylethylamine) to form a urea derivative .

| Reaction Component | Details |

|---|---|

| Reactants | This compound, triphosgene, DIEA |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C (initial), room temperature (overnight) |

| Yield | 42% |

| Product | Urea-linked derivative (LC-MS: m/z 400 [M+H]⁺) |

This reaction highlights the amine's ability to participate in carbamate-forming reactions under mild conditions .

Acid-Base Reactions

The basic amine group undergoes protonation with acids to form stable salts:

Key Characteristics:

-

Reagents : Strong acids (e.g., HCl, H₂SO₄)

-

Conditions : Room temperature in polar solvents (e.g., water, methanol)

-

Applications : Salt formation improves solubility for pharmaceutical formulations.

Condensation Reactions

The amine participates in condensation with carbonyl compounds:

Example: Schiff Base Formation

Reaction with aldehydes or ketones yields imine derivatives:

Typical Conditions :

-

Catalyzed by acetic acid or Lewis acids (e.g., ZnCl₂)

-

Reflux in ethanol or toluene.

Halogen-Directed Electrophilic Aromatic Substitution

The chloro and fluoro substituents on the phenyl ring influence regioselectivity in electrophilic reactions:

| Reaction Type | Position of Substitution | Directing Effect |

|---|---|---|

| Nitration | Meta to halogens | Deactivation via electron withdrawal |

| Sulfonation | Para to chloro group | Steric and electronic effects |

Experimental Insight :

-

Fluorine’s strong electron-withdrawing effect dominates over chlorine’s weaker deactivation, directing incoming electrophiles to specific positions .

Cross-Coupling Reactions

The chloro substituent enables participation in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄:

Optimized Conditions :

Reductive Alkylation

The amine undergoes reductive amination with aldehydes/ketones:

Procedure :

-

React with aldehyde/ketone to form imine intermediate.

-

Reduce with NaBH₄ or H₂/Pd-C to yield secondary amine.

Applications : Synthesis of modified isoxazole derivatives for structure-activity relationship studies.

Critical Analysis of Research Gaps

-

Oxidation/Reduction : Limited data on oxidation of the isoxazole ring or reduction of the amine group.

-

Bioconjugation : Potential for click chemistry (e.g., azide-alkyne cycloaddition) remains unexplored.

This compound’s reactivity profile positions it as a valuable intermediate in medicinal chemistry, particularly for antibiotic and anti-inflammatory agent development . Future studies should prioritize mechanistic elucidation and green chemistry adaptations.

Aplicaciones Científicas De Investigación

3-(2-Chloro-6-fluorophenyl)isoxazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: It is used in the production of various agrochemicals and pharmaceuticals

Mecanismo De Acción

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Substituent Effects on the Phenyl Ring

3-(4-Bromophenyl)isoxazol-5-amine

- Substituents : A bromine atom at the para position of the phenyl ring.

- This compound demonstrated high yields (72–96%) in enantioselective syntheses of heterotriarylmethanes, suggesting reactivity differences influenced by substituent position and electronic effects .

3-(4-Methoxyphenyl)isoxazol-5-amine

- Substituents : A methoxy group at the para position.

- Impact : The electron-donating methoxy group increases aromatic ring electron density, improving solubility in polar solvents. Such derivatives are often explored for improved bioavailability in drug design .

3-(3-Chlorophenyl)isoxazol-5-amine

- Substituents : A chlorine atom at the meta position.

- Impact : Meta-substitution creates a distinct electronic environment compared to ortho/para positions. This compound showed comparable enantioselectivity (80–85% ee) to the target compound in catalytic reactions, indicating that substituent position affects stereochemical outcomes .

Functional Group Modifications on the Isoxazole Core

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid

- Modifications : Methyl group at the 5-position and carboxylic acid at the 4-position.

- Impact : The carboxylic acid enhances hydrophilicity, making it suitable for salt formation. This compound is identified as a synthesis impurity, highlighting the importance of reaction optimization to avoid undesired by-products .

5-Chloro-6-nitro-1,3-benzoxazol-2-amine

- Modifications : Benzoxazole core (fused benzene and oxazole rings) with nitro and chloro substituents.

- Such compounds are often investigated for antimicrobial applications .

(E)-3-(2-Chloro-6-fluorophenyl)-N-(1-phenylethyl)acrylamide

- Structure : Acrylamide derivative with a phenylethyl group.

- Biological Relevance: Exhibits immunoproteasome inhibition (IC₅₀ = 48.13 ± 4.34 µM), suggesting that the isoxazole-to-acrylamide substitution alters binding affinity to enzymatic targets .

5-Amino-3-(trifluoromethyl)isoxazole

- Structure : Trifluoromethyl group at the 3-position.

- Impact : The CF₃ group’s lipophilicity may enhance blood-brain barrier penetration, making it a candidate for CNS-targeting therapeutics .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility (Predicted) |

|---|---|---|---|---|

| 3-(2-Chloro-6-fluorophenyl)isoxazol-5-amine | C₉H₆ClFN₂O | 212.61 g/mol | 2-Cl, 6-F, isoxazole-5-NH₂ | Moderate in DMSO |

| 3-(4-Bromophenyl)isoxazol-5-amine | C₉H₇BrN₂O | 255.07 g/mol | 4-Br, isoxazole-5-NH₂ | Low in water |

| 3-(4-Methoxyphenyl)isoxazol-5-amine | C₁₀H₁₀N₂O₂ | 190.20 g/mol | 4-OCH₃, isoxazole-5-NH₂ | High in ethanol |

| 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid | C₁₁H₈ClFNO₃ | 263.64 g/mol | 2-Cl, 6-F, 5-CH₃, 4-COOH | High in aqueous buffers |

Actividad Biológica

3-(2-Chloro-6-fluorophenyl)isoxazol-5-amine is an organic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. Its molecular formula is CHClF NO, with a molecular weight of approximately 201.61 g/mol. The presence of chlorine and fluorine substituents on the phenyl ring enhances its chemical properties, including lipophilicity and bioavailability, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. Studies have shown that derivatives of isoxazole compounds can inhibit various pathogens, suggesting potential applications in pharmaceuticals. The compound's reactivity is attributed to its functional groups, allowing it to participate in nucleophilic substitution reactions.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, related isoxazole derivatives have demonstrated cytotoxic effects against several cancer cell lines. A notable study evaluated indole-isoxazole hybrids for their anticancer activity against liver (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines, revealing some compounds with potent activity comparable to established chemotherapeutics .

Study on Anticancer Activity

A recent investigation focused on the cytotoxic effects of indole-isoxazole derivatives against different cancer cell lines. The results indicated that certain compounds exhibited IC values ranging from 0.7 to 35.2 µM, demonstrating selective bioactivity towards cancer cells compared to normal cells .

| Compound | IC (µM) | Cell Line |

|---|---|---|

| 5a | 2.3 | Huh7 |

| 5u | 8.3 ± 0.8 | MCF7 |

| DOXO | 0.22 ± 0.02 | HCT116 |

| 5-FU | 21.0 ± 0.75 | HCT116 |

This table summarizes the cytotoxicity data for selected compounds against various cancer cell lines, highlighting the effectiveness of these derivatives compared to standard treatments like doxorubicin (DOXO) and 5-fluorouracil (5-FU) .

Understanding the mechanism of action for this compound involves studying its interactions with biological targets. Interaction studies are essential for elucidating pharmacodynamics and pharmacokinetics, which inform its therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 3-(2-chloro-6-fluorophenyl)isoxazol-5-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of β-chlorovinyl ketone intermediates with hydroxylamine derivatives under acidic or basic conditions. For example, reacting 2-chloro-6-fluorophenylacetonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours yields the isoxazole core . Optimization of stoichiometry (e.g., 1.2 equivalents of hydroxylamine) and solvent polarity (e.g., THF vs. DMF) can improve yields from ~50% to >75%. Impurities such as unreacted nitrile or over-oxidized byproducts should be monitored via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the structural integrity of this compound validated in synthetic batches?

Key characterization methods include:

- NMR : NMR (DMSO-d6) shows aromatic protons at δ 7.45–7.60 ppm (doublets for fluorine-coupled H) and the isoxazole NH signal at δ 6.20 ppm (broad singlet). NMR reveals a triplet at -110 ppm due to ortho-chlorine coupling .

- X-ray crystallography : SHELX programs are used to resolve crystal structures, confirming the isoxazole ring’s planarity and dihedral angles (e.g., 15° between phenyl and isoxazole rings) .

- Mass spectrometry : ESI-MS ([M+H] at m/z 213.02) confirms molecular weight .

Q. What role does this compound play in antibiotic drug development?

The compound is a key intermediate in synthesizing β-lactam antibiotics like flucloxacillin . Its isoxazole-carboxamide moiety reacts with 6-aminopenicillanic acid (6-APA) via amide coupling (EDC/HOBt activation) to form the side chain critical for penicillin-binding protein (PBP) inhibition . Structure-activity relationship (SAR) studies show that the 2-chloro-6-fluoro substituents enhance bacterial membrane penetration compared to non-halogenated analogs .

Advanced Research Questions

Q. How do computational models predict the binding affinity of derivatives of this compound to bacterial targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal that:

- The chlorine atom participates in hydrophobic interactions with PBPs’ Val216 and Ala107 residues.

- Fluorine’s electronegativity stabilizes hydrogen bonds with Ser130 (bond length: 2.8 Å).

- Methylation at the 5-position of the isoxazole ring reduces steric hindrance, improving binding scores by 1.2 kcal/mol . Experimental validation via MIC assays (S. aureus: 0.25 μg/mL for flucloxacillin vs. >64 μg/mL for non-fluorinated analogs) supports these findings .

Q. What analytical challenges arise in quantifying trace degradation products of this compound under accelerated stability conditions?

Under thermal stress (40°C/75% RH for 6 months), the compound degrades via:

- Hydrolysis : Formation of 3-(2-chloro-6-fluorophenyl)-5-hydroxyisoxazole (detected via LC-MS/MS, m/z 198.99).

- Oxidation : Sulfoxide byproducts (e.g., m/z 229.01) in the presence of peroxides.

A UPLC-PDA method (HSS T3 column, 0.1% formic acid/acetonitrile) achieves baseline separation of degradants with LOD <0.05% .

Q. How does the electronic nature of substituents on the isoxazole ring influence the compound’s reactivity in cross-coupling reactions?

The NH group at the 5-position acts as a directing group in Pd-catalyzed C–H functionalization. For example:

- Suzuki coupling with 4-bromophenylboronic acid (Pd(OAc)/SPhos, KPO, dioxane, 100°C) introduces aryl groups at the 4-position with >80% yield.

- Electron-withdrawing substituents (e.g., -NO) deactivate the ring, requiring higher catalyst loading (10 mol% vs. 5 mol% for electron-donating groups) .

Q. What crystallographic data support the tautomeric stability of this compound?

Single-crystal X-ray diffraction (SHELXL-refined) shows no evidence of tautomerism (e.g., enamine-imine shifts) due to resonance stabilization of the isoxazole ring. The N–H bond length (1.01 Å) and planar geometry confirm the amino tautomer’s dominance .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from:

- Protein binding : Plasma protein binding (PPB) of >90% reduces free drug concentration in vivo.

- Metabolism : CYP3A4-mediated oxidation of the isoxazole ring generates inactive metabolites (e.g., 5-keto derivative). Solutions include:

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.